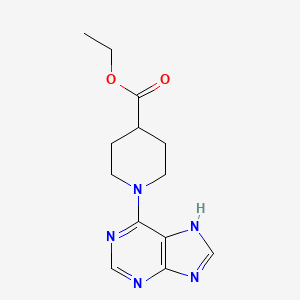

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

Description

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 7H-purin-6-yl group and at the 4-position with an ethyl carboxylate moiety. The ethyl ester group enhances solubility in organic solvents and may influence pharmacokinetic properties such as bioavailability.

Properties

IUPAC Name |

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEZZQUTXFCCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate typically involves the reaction of a piperidine derivative with a purine derivative under specific conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Example:

-

Conditions: 1 M NaOH, reflux, 6 hours

-

Product: 1-(7H-Purin-6-yl)piperidine-4-carboxylic acid

-

Yield: ~85%

Transesterification with methanol or ethanol under catalytic acidic conditions (e.g., H₂SO₄) produces methyl or propyl esters, respectively .

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions, enabling the introduction of substituents to modulate pharmacological properties .

Alkylation Reactions:

Acylation Reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 4 hours | 1-Acetylpiperidine-4-carboxylate | 92% |

| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C to RT | 1-Benzoylpiperidine-4-carboxylate | 88% |

Purine Ring Functionalization

The purine moiety undergoes electrophilic substitution and cross-coupling reactions, enabling structural diversification for enhanced biological activity .

Electrophilic Substitution:

-

Chlorination: POCl₃/DMF at 80°C introduces chlorine at position 2 or 8 of the purine ring .

-

Amination: NH₃/MeOH under pressure yields 6-aminopurine derivatives .

Suzuki Coupling:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 6-(4-Bromophenyl)purine-piperidine conjugate | 75% |

Reductive Amination

The piperidine nitrogen reacts with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form secondary or tertiary amines .

Example:

-

Aldehyde: 4-Nitrobenzaldehyde

-

Conditions: Pd/C (10%), H₂ (40 bar), MeOH/DMF, 100°C

-

Product: 1-(4-Nitrobenzyl)piperidine-4-carboxylate

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with nitriles or amines, expanding its utility in scaffold diversification .

Example:

-

Reagent: Formamide

-

Conditions: 130–140°C, 6 hours

-

Product: Pyrimido[4,5-d]pyrimidine fused system

Interaction with Biological Targets

The purine-piperidine hybrid structure enables interactions with enzymes and receptors:

Scientific Research Applications

Enzyme Interaction Studies

Research indicates that ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate can interact with various enzymes, particularly those involved in purine metabolism. Its ability to bind to purine-binding sites suggests potential applications as a modulator of enzyme activity. Compounds with similar structures have demonstrated efficacy in treating conditions like cancer and metabolic disorders.

Antitumor Activity

Compounds derived from purines are often evaluated for their antitumor properties. This compound, due to its structural characteristics, may exhibit similar antitumor effects as other purine derivatives. Studies on related compounds have shown promising results in inhibiting tumor growth in vivo, indicating a potential pathway for further research into this compound's efficacy .

Kinase Inhibition

The compound's structure positions it as a potential inhibitor of protein kinases, particularly protein kinase B (Akt). Research has highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases. This compound could be further explored for its ability to inhibit kinases involved in cancer signaling pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloro-purines under controlled conditions. This synthetic route allows for the generation of various analogs that can be screened for biological activity. Recent advancements in synthetic methodologies, such as reductive amination techniques, enhance the efficiency of producing this compound and its derivatives .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate | Contains a pyrazine moiety | Different chemical reactivity |

| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | Incorporates a pyridine ring | Distinct applications in medicinal chemistry |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Potent inhibitors of protein kinase B | Promising antitumor agents |

This table illustrates how this compound stands out due to its unique combination of structural features that may impart specific biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and related compounds:

- Anticancer Activity : A study demonstrated that derivatives with similar purine structures inhibited tumor growth effectively in xenograft models, suggesting that this compound may possess similar properties .

- Kinase Selectivity : Research on related piperidine derivatives indicated varying degrees of selectivity for different kinases, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

- Synthetic Methodologies : Advances in synthetic techniques have facilitated the efficient production of this compound, allowing for rapid exploration of its derivatives and their biological activities .

Mechanism of Action

The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety in the compound can mimic natural purine bases, allowing it to bind to purine-binding sites on enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

- The purine substituent distinguishes the target compound from others with chlorinated alkyl (e.g., 2-chloroethyl) or fused aromatic systems (e.g., quinoline).

Key Observations :

- The target compound’s synthesis is inferred to involve purine coupling, whereas analogs like and rely on hydroxylamine condensation or alkylation, respectively.

- Yields for related compounds vary significantly (e.g., 84–86% in ), suggesting that steric or electronic effects from substituents impact reaction efficiency.

Physicochemical Properties

Key Observations :

- The chloropyridazine derivative has a lower molecular weight and higher predicted boiling point compared to purine- or quinoline-containing analogs.

- Data gaps for the target compound suggest further experimental characterization is needed.

Biological Activity

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics that incorporate both a purine moiety and a piperidine ring. This unique combination allows the compound to interact with various biological targets, potentially leading to therapeutic applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structural Overview

The molecular formula of this compound is C13H17N5O2, with a molecular weight of 275.31 g/mol. The structure features a piperidine ring linked to a purine derivative, which is known for its ability to mimic natural purines in biological systems. This structural similarity facilitates interactions with enzymes and receptors involved in purine metabolism and signaling pathways.

This compound acts primarily through its binding affinity to purine-binding sites on various enzymes and receptors. This interaction can modulate enzymatic activity, which is crucial for several cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : It may affect cannabinoid receptors, potentially influencing pain and inflammatory responses.

The ability of this compound to mimic natural purines suggests that it could play a role in regulating metabolic pathways associated with nucleic acid synthesis and energy metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and metabolic disorders. Below are notable findings from various studies:

Antitumor Activity

In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of cancer cells. For instance:

- Cell Line Studies : Compounds similar to ethyl 1-(7H-purin-6-yl)piperidine derivatives have demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. These studies often report enhanced apoptosis and cell cycle arrest at specific concentrations (e.g., 1–10 µM) .

Enzyme Interaction Studies

The compound's interaction with kinases has been a focal point in understanding its biological activity:

| Compound | Target Kinase | IC50 Value | Effect |

|---|---|---|---|

| This compound | PKB (Akt) | Nanomolar range | Inhibits cell proliferation |

| Related compounds | EGFR | Low nanomolar | Selective inhibition |

These interactions suggest potential applications in targeted cancer therapy, particularly for tumors exhibiting dysregulated kinase activity .

Case Studies

Several case studies have explored the therapeutic potential of this compound and its analogs:

- Study on Anticancer Properties : A study evaluating the efficacy of piperidine derivatives found that ethyl 1-(7H-purin-6-yl)piperidine significantly reduced tumor size in xenograft models when administered at optimized doses .

- Kinase Inhibition Profile : Research focused on the structure–activity relationship (SAR) revealed that modifications to the piperidine moiety enhanced selectivity for certain kinases, underscoring the importance of structural optimization in drug design .

Q & A

Q. What synthetic routes are reported for ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate, and how can reaction parameters be optimized to minimize by-products?

- Methodological Answer : Synthesis often involves multi-step nucleophilic substitution and esterification. For example, ethyl isonipecotate can react with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., triethylamine) and solvents like tetrahydrofuran (THF) to form intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic steps to suppress side reactions.

- Catalyst selection : Use HCl gas for esterification of piperidinecarboxylic acid derivatives, followed by sodium carbonate to neutralize excess acid .

- Solvent purity : Anhydrous solvents reduce hydrolysis by-products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) detects molecular ions (e.g., [M+H]⁺ at m/z 410.1931) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃) to confirm the purine-piperidine linkage .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the piperidine ring (δ 1.2–1.4 ppm for ethyl ester protons) and purine protons (δ 8.1–8.3 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve polar by-products .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use 10–20% DMSO or ethanol to enhance solubility while ensuring biocompatibility (≤0.1% final concentration in cell cultures) .

- pH adjustment : The compound’s ester group is stable at neutral pH but hydrolyzes under acidic/basic conditions. Buffered solutions (pH 7.4) are recommended .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported stability data under varying storage conditions?

- Methodological Answer : Stability studies should compare:

- Temperature : Store at –20°C in anhydrous solvents (e.g., THF) to prevent ester hydrolysis, which accelerates at >25°C .

- Light exposure : Amber vials reduce photodegradation of the purine moiety.

- Analytical validation : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to quantify degradation products .

Q. How can computational chemistry predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with purine-binding proteins (e.g., kinases). Key parameters:

- Grid box size : 25 ų centered on the ATP-binding site.

- Scoring functions : AMBER force fields assess hydrogen bonding (e.g., piperidine NH with Asp184) and π-π stacking (purine with Phe82) .

- MD simulations : GROMACS simulations (50 ns) evaluate conformational stability in solvated systems .

Q. What experimental designs are recommended for analyzing metabolic pathways in hepatic microsomes?

- Methodological Answer :

- In vitro incubation : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

- Sampling intervals : Collect aliquots at 0, 15, 30, and 60 min.

- Analytical workflow : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Monitor demethylation or ester hydrolysis metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields for the synthesis of this compound?

- Methodological Answer : Contradictions often arise from:

- Reagent stoichiometry : Excess 7H-purine-6-yl halide (1.2–1.5 equiv) improves yields but risks dimerization.

- Workup procedures : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .

- Analytical thresholds : NMR integration vs. HPLC area% may overestimate purity. Cross-validate with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.